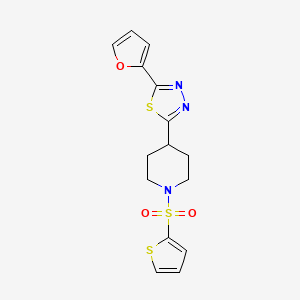
2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C15H15N3O3S3 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a novel derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties based on recent research findings.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur that exhibit a wide range of biological activities. The presence of the thiadiazole ring enhances the pharmacological potential of these compounds due to their ability to interact with various biological targets. Notably, derivatives of 1,3,4-thiadiazole have shown promise as antimicrobial , anticancer , and anti-inflammatory agents .
Anticancer Activity
Research indicates that thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.74 to 10.0 μg/mL .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties:
- Bacterial Inhibition : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to inhibit Staphylococcus aureus and Klebsiella pneumoniae, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 | |
| Klebsiella pneumoniae | 15.0 | |
| Pseudomonas aeruginosa | 25.0 |
Anti-inflammatory Activity
Some studies suggest that thiadiazole derivatives can modulate inflammatory responses:
- Inhibition of Pro-inflammatory Cytokines : The compound has been linked to reduced levels of cytokines such as TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiadiazole derivatives:
- Anticancer Efficacy : A study reported that a series of thiadiazole-imidazole derivatives exhibited moderate to high anticancer activity against liver carcinoma cell lines (HEPG2) when compared to doxorubicin .
- Antimicrobial Properties : Another investigation found that certain thiadiazole derivatives showed significant antifungal activity against Candida albicans, with MIC values indicating effectiveness superior to fluconazole .
- Structure-Activity Relationship (SAR) : The structural modifications on the thiadiazole ring were analyzed to determine their impact on biological activity. It was found that substituents like furan and thiophene enhance both anticancer and antimicrobial properties significantly .
属性
IUPAC Name |
2-(furan-2-yl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c19-24(20,13-4-2-10-22-13)18-7-5-11(6-8-18)14-16-17-15(23-14)12-3-1-9-21-12/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYHFGIUUAZUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













